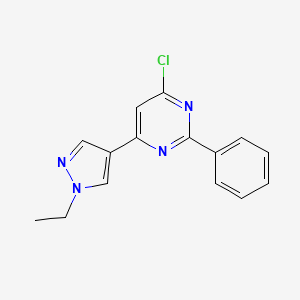
4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chloro, ethyl-pyrazolyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the pyrimidine core. The chloro and phenyl groups are introduced through subsequent substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are employed to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium or copper are used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrazolyl groups play a crucial role in binding to the active site of the target, while the phenyl group enhances the compound’s stability and affinity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chloro, ethyl-pyrazolyl, and phenyl groups provides a unique scaffold for further functionalization and optimization in various applications.
Propiedades
Fórmula molecular |
C15H13ClN4 |
|---|---|
Peso molecular |
284.74 g/mol |
Nombre IUPAC |
4-chloro-6-(1-ethylpyrazol-4-yl)-2-phenylpyrimidine |
InChI |
InChI=1S/C15H13ClN4/c1-2-20-10-12(9-17-20)13-8-14(16)19-15(18-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Clave InChI |
AIRKHAHIMVCOOP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















